Methyl 2-(cyclopropylmethoxy)acetate
Description
Methyl 2-(cyclopropylmethoxy)acetate is an ester derivative featuring a cyclopropylmethoxy substituent (-OCH₂C₃H₅) at the second carbon of the acetate backbone. This compound is structurally characterized by the cyclopropane ring, which introduces unique steric and electronic properties due to its ring strain and sp³ hybridization. The cyclopropylmethoxy group enhances metabolic stability and binding affinity in bioactive molecules, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 2-(cyclopropylmethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)5-10-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFULVUCJQXKMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(cyclopropylmethoxy)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and antibacterial applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a cyclopropyl group attached to a methoxyacetate moiety, which is significant for its reactivity and biological interactions. The compound's unique structure allows it to engage with various biological targets, making it a candidate for pharmacological exploration.
Neurotropic Activity
Recent studies have investigated the neurotropic effects of compounds similar to this compound. For instance, research on methylene-cycloalkylacetates (MCAs) demonstrated their ability to induce neurite outgrowth in neuronal models such as PC12 cells. The study highlighted that certain derivatives exhibited significant neuroprotective properties and could potentially aid in treating conditions like polyneuropathy by enhancing axonal regeneration .
Table 1: Neurotropic Effects of Related Compounds
| Compound | Neurite Outgrowth (µm) | Toxicity (LD50 mg/kg) | Mechanism of Action |
|---|---|---|---|
| HU-MCA-13 | 150 | >2000 | GPCR activation (ADRA2A, CNR1, CNR2) |
| Methyl 2-(CPMA) | TBD | TBD | TBD |
Antibacterial Activity
The antibacterial properties of this compound have been explored through synthesized derivatives. One study synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole and evaluated its antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods, revealing significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 2: Antibacterial Activity Results
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 100 | E. coli, S. aureus |
| Gentamicin | 10 | E. coli, S. aureus |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound and its derivatives. Studies have shown that modifications to the cyclopropyl group or the methoxy substituent can significantly alter the compound's interaction with biological targets. For example, replacing methoxyl groups with other functional groups has been shown to enhance antiviral activity against Tobacco Mosaic Virus (TMV), indicating that steric effects play an important role .
Safety and Toxicity Studies
Safety assessments are essential for evaluating the therapeutic potential of any compound. In toxicity studies involving related compounds, no significant adverse effects were observed at high doses in animal models. Specifically, acute toxicity evaluations indicated that doses up to 2000 mg/kg did not result in mortality or severe pathological changes in vital organs . This suggests that this compound may have a favorable safety profile.
Scientific Research Applications
Chemical Synthesis
Overview : Methyl 2-(cyclopropylmethoxy)acetate serves as an important intermediate in organic synthesis, particularly in the production of methyl acetate, which is widely used in the manufacture of solvents, perfumes, and biodiesel fuels.
Synthesis Method :
- Catalytic Esterification : The compound is synthesized through the catalytic esterification of acetic acid and methanol using sulfuric acid as a catalyst. This method has been optimized for efficiency using microwave technology.
- Experimental Conditions :
- Microwave power: 577.47 W
- Methanol to acetic acid ratio: 1.19:1
- Catalyst concentration: 4.08%
- Esterification time: 24.45 minutes
- Outcome : An optimal conversion rate of 98.76% was achieved under these conditions.
Medicinal Chemistry
Overview : In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly as a precursor for various bioactive compounds.
Case Studies :
- Immunosuppressive Agents : Research indicates that derivatives of compounds related to this compound may exhibit immunosuppressive properties, which are crucial in treating autoimmune diseases .
- Metabolic Bone Diseases : Related compounds have been studied for their role in preventing and treating conditions like osteoporosis, highlighting the compound's potential in addressing metabolic disorders .
Biological Applications
Overview : The compound has been investigated for its biological activities, particularly in enzyme inhibition and metabolic pathway modulation.
Mechanism of Action :
- This compound may act as an inhibitor or substrate for specific enzymes, influencing various metabolic pathways crucial for maintaining homeostasis in biological systems .
Industrial Applications
Overview : Beyond its use in pharmaceuticals, this compound finds applications in industrial processes.
Applications Include :
- Production of Surfactants and Emulsifiers : The compound is utilized in the synthesis of surfactants that are essential in cleaning products and personal care items.
- Biodiesel Production : It plays a role in the production of biodiesel fuels, contributing to renewable energy solutions.
Data Table
| Application Field | Description | Key Findings/Outcomes |
|---|---|---|
| Chemical Synthesis | Intermediate for methyl acetate production | Optimal conversion rate of 98.76% achieved |
| Medicinal Chemistry | Potential immunosuppressive and anti-inflammatory agents | Related compounds show promise against autoimmune diseases |
| Biological Applications | Enzyme inhibition studies | Influences metabolic pathways |
| Industrial Applications | Production of surfactants and biodiesel | Contributes to renewable energy solutions |
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structural analogs, focusing on substituent variations, molecular properties, and applications:
Preparation Methods
Preparation of (Cyclopropylmethoxy)acetic Acid
A critical precursor in the synthesis is (cyclopropylmethoxy)acetic acid, which can be prepared by the nucleophilic substitution reaction of cyclopropylmethanol with haloacetic acids (preferably bromoacetic acid) in the presence of strong bases.
- Reagents: Cyclopropylmethanol, bromoacetic acid, potassium tert-butoxide, tetrahydrofuran (THF) as solvent.
- Conditions: The base potassium tert-butoxide (390 g, 3.48 mol) is dissolved in THF (800 mL) at 25–35 °C and cooled to -5 to 5 °C. Cyclopropylmethanol (100 g, 1.39 mol) is added slowly, followed by slow addition of bromoacetic acid (212 g, 1.53 mol) in THF.
- Reaction: The mixture is refluxed for 12 hours.
- Workup: After cooling to 25–35 °C, water and methyl dichloride (MDC) are added, followed by acidification with concentrated hydrochloric acid. The organic layer is separated, and MDC is distilled off to yield the crude acid.
- Yield: Approximately 75% yield of (cyclopropylmethoxy)acetic acid is obtained.
Conversion to Methyl 2-(cyclopropylmethoxy)acetate
The methyl ester is formed by esterification of (cyclopropylmethoxy)acetic acid using methanol in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
- Reagents: (Cyclopropylmethoxy)acetic acid, methanol, DIPEA.
- Conditions: The acid (e.g., 64–72.5 g) and methanol (400 mL) are combined, and DIPEA (approximately equimolar to acid) is added slowly. The mixture is refluxed for 6 to 10 hours.
- Workup: After reaction completion, water is added, and the mixture is cooled to 0–5 °C to precipitate the product.
- Isolation: The solid this compound is filtered, washed with 50% aqueous methanol, and dried under vacuum.
- Yield: Yields range from 60% to 65% depending on reaction time and stoichiometry.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropylmethanol + Bromoacetic acid + KOtBu + THF | Reflux 12 h, 25–35 °C workup | (Cyclopropylmethoxy)acetic acid | 75 | Base-mediated nucleophilic substitution |
| 2 | (Cyclopropylmethoxy)acetic acid + Methanol + DIPEA | Reflux 6–10 h | This compound | 60–65 | Esterification under basic conditions |
Analytical Characterization
The intermediate and final products are characterized using standard analytical techniques:
- Powder X-ray Diffraction (PXRD)
- Differential Scanning Calorimetry (DSC)
- Infrared Spectroscopy (IR)
- Thermogravimetric Analysis (TGA)
- Nuclear Magnetic Resonance (NMR) Spectroscopy
These confirm the crystalline nature and purity of the methyl ester and its intermediates.
Alternative Synthetic Considerations
While the above method is well-documented and efficient, alternative approaches to similar ether esters involve:
- Protection of hydroxyl groups followed by intramolecular cyclization and dehydration steps.
- Use of various catalysts such as Lewis acids or biopolymer-based solid acid catalysts for related etherifications.
- Variation in haloacetic acid derivatives (chloroacetic acid, sodium chloroacetate) though bromoacetic acid is preferred for higher reactivity.
However, for this compound specifically, the potassium tert-butoxide-mediated nucleophilic substitution followed by esterification remains the most authoritative and reproducible method.
Summary Table of Key Parameters
| Parameter | Value / Range | Comments |
|---|---|---|
| Base | Potassium tert-butoxide | Strong, non-nucleophilic base |
| Solvent | Tetrahydrofuran (THF) | Aprotic, polar solvent |
| Temperature (step 1) | Reflux (~65 °C) | Ensures completion of substitution |
| Reaction time (step 1) | 12 hours | Sufficient for full conversion |
| Esterification base | DIPEA | Mild base, facilitates ester formation |
| Temperature (step 2) | Reflux (~65 °C) | Drives esterification |
| Reaction time (step 2) | 6–10 hours | Optimized for yield and purity |
| Yield (step 1) | ~75% | Good isolated yield |
| Yield (step 2) | 60–65% | Moderate to good yield |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(cyclopropylmethoxy)acetate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with esterification of 2-methoxybenzoic acid with ethylene glycol under acidic conditions (e.g., H₂SO₄ catalysis). Subsequent etherification with cyclopropylmethanol derivatives is performed using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key parameters include:
- Temperature control : Maintain 0–5°C during esterification to minimize side reactions.
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) is critical for isolating high-purity product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) confirm ester and cyclopropylmethoxy group integration. For example, the cyclopropyl protons appear as distinct multiplets at δ 0.5–1.2 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS detects the molecular ion peak (e.g., m/z 170.1 [M+H]⁺) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (ether C-O) validate functional groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS-compliant safety data sheets for incompatibility warnings (e.g., avoid strong oxidizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance regioselectivity in ether bond formation.
- Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time and minimizes solvent-related side products.
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- X-Ray Crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) refines molecular geometry and confirms stereochemistry.
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations in complex mixtures.
- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational spectra and verify experimental IR/NMR data .
Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Conformational Studies : Cyclopropane’s ring strain and sp² hybridization enhance binding to enzyme active sites (e.g., cytochrome P450).
- Metabolic Stability Assays : Incubate with liver microsomes to assess oxidative degradation pathways.
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., replacing cyclopropyl with cyclohexyl) to quantify bioactivity differences .
Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Interlaboratory Validation : Cross-check melting points and spectral data with independent labs to resolve inconsistencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
